molecular formula C15H24N2O B12871334 N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine

N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine

Cat. No.: B12871334
M. Wt: 248.36 g/mol
InChI Key: NUAMEKJUQIMRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine typically involves the reaction of 4-(4-methylpyrrolidin-2-yl)phenol with N,N-dimethylethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene or ethanol, and the reaction temperature is maintained at around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also involve purification steps such as distillation or crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenoxyethanamines.

Scientific Research Applications

N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyl-2-(4-(4-methylpyrrolidin-2-yl)phenoxy)ethanamine can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenoxy group.

    This compound: Similar in structure but with different substituents on the ethanamine backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(4-methylpyrrolidin-2-yl)phenoxy]ethanamine

InChI

InChI=1S/C15H24N2O/c1-12-10-15(16-11-12)13-4-6-14(7-5-13)18-9-8-17(2)3/h4-7,12,15-16H,8-11H2,1-3H3

InChI Key

NUAMEKJUQIMRNT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.